1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose
Description
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose (CAS RN: 29873-67-4) is a fully acetylated disaccharide derivative of gentiobiose (β-1,6-linked glucose dimer). Its molecular formula is C₂₈H₃₈O₁₉, with an average mass of 678.593 Da and a monoisotopic mass of 678.200729 Da . The compound is also known as B-gentiobiose octaacetate or octa-O-acetylgentiobiose, indicating eight acetyl groups protecting hydroxyl positions across both glucose units. Its structural features include:
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[(3,4,5,6-tetraacetyloxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTLGGDVHFXGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277330 | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49587-35-1, 29873-67-4 | |
| Record name | NSC231325 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC1689 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose typically involves the acetylation of hexopyranose derivatives. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to promote the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the hexopyranose derivatives are acetylated using acetic anhydride. The reaction is carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hexopyranose derivatives.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: Yields hexopyranose derivatives.
Oxidation: Produces oxidized forms of the hexopyranose.
Substitution: Results in the formation of various substituted hexopyranose derivatives.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: Employed in the study of carbohydrate-protein interactions and the development of carbohydrate-based drugs.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed to release the active hexopyranose derivatives, which can then interact with enzymes and receptors involved in various biological pathways. These interactions can modulate the activity of these enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Acetyl vs. Other Protecting Groups
1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxyhexopyranose
- Molecular Formula : C₁₄H₁₉N₃O₉ (average mass: 373.318 Da ) .
- Key Differences: Replaces the 6-O-acetylhexopyranosyl group with a 6-azido-6-deoxy moiety. Reduced molecular weight (~55% lighter) and polarity due to fewer acetyl groups.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- Molecular Formula: Not explicitly provided, but benzyl groups increase hydrophobicity compared to acetyl .
- Key Differences :
Glycosidic Linkage and Stereochemistry
α-D-Cellobiose Octaacetate
- Structure : β-1,4-linked glucose dimer with eight acetyl groups.
- Key Differences :
2,3,4,6-Tetra-O-acetyl-5-thio-D-glucopyranosyl Bromide
- Structure : Features a sulfur atom replacing the ring oxygen, altering electronic properties .
- Key Differences: The thio-sugar exhibits enhanced nucleophilicity at the anomeric center, favoring different glycosylation pathways. X-ray data shows a 4C₁ conformation for the β-anomer, comparable to acetylated hexopyranoses .
Deacetylation Behavior
- The parent compound’s full acetylation contrasts with partially acetylated analogs like β-D-glucose pentaacetate, which loses one acetyl group under AlCl₃ at 110°C to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose .
- Glycosidic bond stability: β-D-lactose octaacetate undergoes glycosidic cleavage under similar deacetylation conditions, yielding 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose . This suggests the parent compound’s β-1,6 linkage may be more resistant to cleavage than β-1,4.
Physical and Spectroscopic Properties
Biological Activity
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose is a complex carbohydrate derivative known for its potential biological activities. This compound has garnered attention in various fields of research including pharmacology and biochemistry due to its structural properties and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by multiple acetyl groups attached to a hexopyranose backbone. Its molecular formula is with a molecular weight of approximately 394.48 g/mol. The presence of acetyl groups enhances its solubility and reactivity in biological systems.
Antimicrobial Properties
Research indicates that 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose exhibits significant antimicrobial activity against a range of pathogens. A study conducted by MedChemExpress demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | High |
| Gram-negative Bacteria | Moderate |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using various assays. In vitro studies show that it can scavenge free radicals effectively, suggesting a protective role against oxidative stress. The antioxidant activity is attributed to the acetyl groups which enhance electron donation capabilities.
Immunomodulatory Effects
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose has been shown to modulate immune responses. In animal models, it was observed to increase the production of cytokines such as IL-6 and TNF-alpha, indicating its potential use in enhancing immune function.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These results suggest that the compound could be developed into a therapeutic agent for bacterial infections.
Case Study 2: Antioxidant Activity Assessment
A study assessing the DPPH radical scavenging activity revealed that at a concentration of 100 µg/mL, the compound achieved an inhibition rate of 85%, comparable to standard antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
